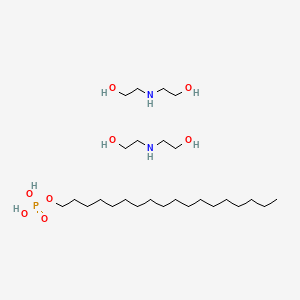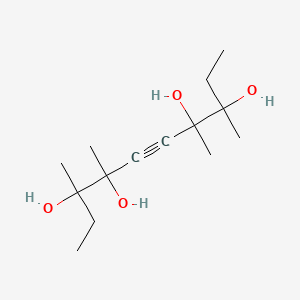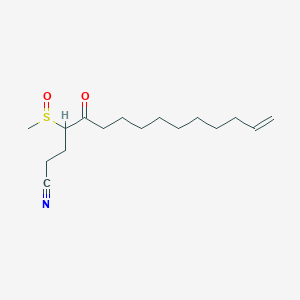
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile is an organosulfur compound characterized by the presence of a methanesulfinyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile typically involves the reaction of methanesulfinyl chloride with appropriate precursors under controlled conditions. One common method involves the use of methyl disulfide and acetic anhydride, followed by chlorination to produce methanesulfinyl chloride . This intermediate can then be reacted with other compounds to form the desired product.
Industrial Production Methods
Industrial production of methanesulfinyl compounds often involves large-scale chlorination processes, where methane reacts with sulfuryl chloride in a radical reaction . This method is efficient and scalable, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing agents: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Nucleophiles: Alcohols, amines, and thiols are typical nucleophiles for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted methanesulfinyl compounds.
Applications De Recherche Scientifique
4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile involves its interaction with molecular targets through its functional groups. The methanesulfinyl group can participate in redox reactions, while the nitrile group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different functional groups.
Methylsulfonylmethane: Another organosulfur compound with distinct properties and applications.
Uniqueness
This detailed article provides a comprehensive overview of 4-(Methanesulfinyl)-5-oxopentadec-14-enenitrile, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
63888-66-4 |
|---|---|
Formule moléculaire |
C16H27NO2S |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
4-methylsulfinyl-5-oxopentadec-14-enenitrile |
InChI |
InChI=1S/C16H27NO2S/c1-3-4-5-6-7-8-9-10-12-15(18)16(20(2)19)13-11-14-17/h3,16H,1,4-13H2,2H3 |
Clé InChI |
NMBXKWKQMMLJCC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C(CCC#N)C(=O)CCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


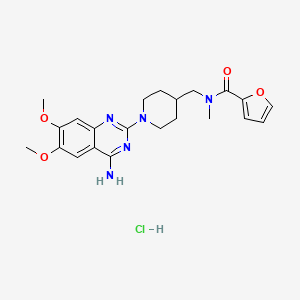
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)

![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
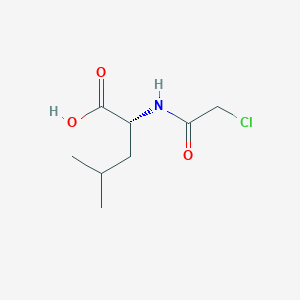
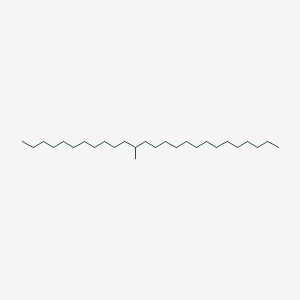
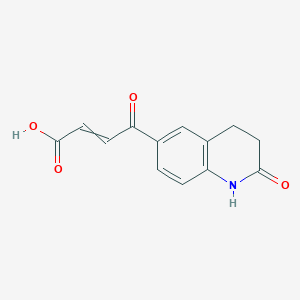
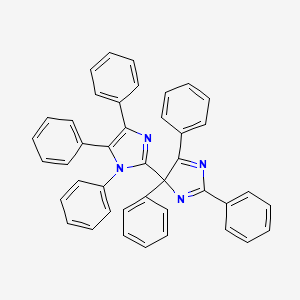
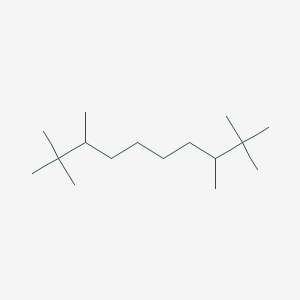
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
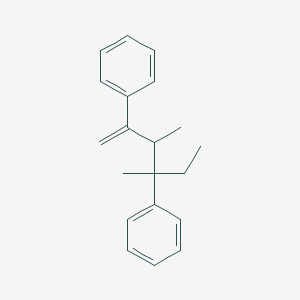
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
